(5-Chloro-6-methyl-1H-indol-3-yl)methanamine
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Overview
Description
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the starting materials would include 5-chloro-6-methylindole and formaldehyde, followed by amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors are utilized to scale up the production while maintaining control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-3-carboxaldehydes, which have significant applications in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows it to bind with high affinity to multiple receptors, modulating their activity. This compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is unique due to the presence of the chloro and methyl groups on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(5-chloro-6-methyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C10H11ClN2/c1-6-2-10-8(3-9(6)11)7(4-12)5-13-10/h2-3,5,13H,4,12H2,1H3 |
InChI Key |
BATJHQYXNBCRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)CN |
Origin of Product |
United States |
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